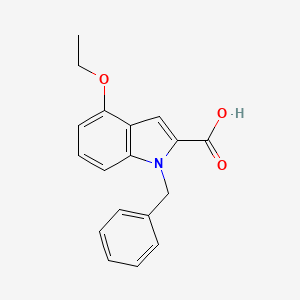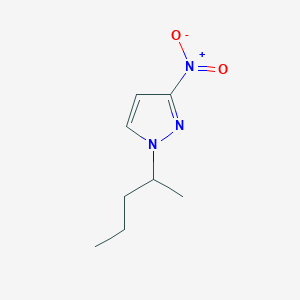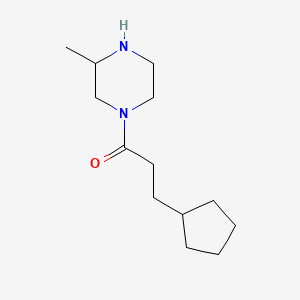![molecular formula C13H22ClNO3 B6361974 2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240572-95-5](/img/structure/B6361974.png)
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride, commonly referred to as DMPH, is a synthetic compound that has a wide range of applications in scientific research. DMPH is a phenolic compound that is widely used in laboratory experiments due to its chemical and physical properties. DMPH is a colorless to slightly yellow crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA), have been recognized for their significant antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and as central nervous system stimulators. CGA's role in modulating lipid metabolism and glucose regulation suggests its potential in treating metabolic-related disorders, including cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental Behavior and Degradation
Studies on the occurrence, toxicity, and degradation of environmental contaminants such as triclosan have highlighted the persistence of phenolic compounds in various environmental compartments. These studies emphasize the need for further research on the environmental impact and degradation pathways of phenolic compounds, including potential by-products and their toxicity (Bedoux et al., 2012).
Synthetic Applications and Antioxidant Properties
Research on synthetic phenolic antioxidants (SPAs) such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) has provided insights into their environmental occurrence, human exposure, and potential toxicity. These studies suggest the need for novel SPAs with reduced toxicity and environmental impact, highlighting an area of ongoing and future research interest (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
The bioactivities of specific phenolic compounds, such as 2,4-Di-Tert-Butylphenol and its analogs, have been reviewed, revealing their occurrence across various species and their potent toxicity. This review underscores the importance of understanding the ecological roles and potential applications of these compounds in various fields, including pharmacology and biotechnology (Zhao et al., 2020).
Interaction with Proteins and Bioavailability
The interactions between phenolic compounds and proteins, and their implications for food science and nutrition, have been explored. These interactions affect the solubility, thermal stability, and bioavailability of proteins and phenolic compounds, suggesting their significance in food processing and health-related research (Ozdal et al., 2013).
Propriétés
IUPAC Name |
2,6-dimethoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)7-14-8-10-5-11(16-3)13(15)12(6-10)17-4;/h5-6,9,14-15H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMKBKEBCTBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)OC)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)




![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)

![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)
